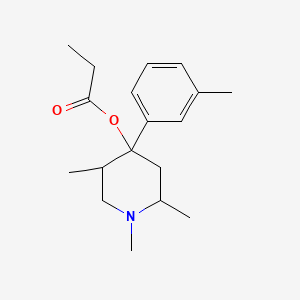

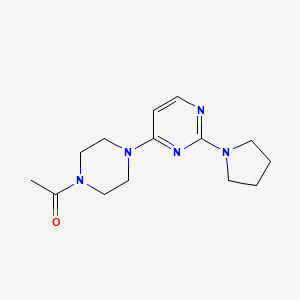

![molecular formula C22H19FN4O B5568722 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide involves multiple steps that include the formation of nickel complexes from benzamide derivatives, showcasing a methodological approach to manipulating the molecular framework for desired outcomes. These synthesis processes are instrumental in generating compounds with potential catalytic activities and specific molecular interactions (Wang, Shen, & Sun, 2009).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the arrangement of atoms within the compound. Research on similar compounds reveals intricate details about the molecular configuration through X-ray diffraction studies, providing insights into the stereochemistry and electronic structure that underpin the compound's reactivity and interactions with other molecules (Li et al., 2020).

Chemical Reactions and Properties

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide and its derivatives participate in various chemical reactions that highlight their reactivity and potential application in synthesizing new materials or acting as catalysts in organic transformations. For instance, the transition-metal-free synthesis of benzo[4,5]imidazo[1,2-a]quinazoline derivatives from related substrates showcases the compound's role in facilitating organic synthesis processes without the need for heavy metal catalysts (Fang et al., 2014).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for understanding its behavior under various conditions. Studies on similar compounds, focusing on crystalline structures and photophysical properties, offer valuable information on how structural differences can influence these physical properties, potentially guiding the development of materials with tailored characteristics (Ooyama, Nakamura, & Yoshida, 2005).

Chemical Properties Analysis

Analyzing the chemical properties involves examining the compound's reactivity, stability, and interaction with various chemical agents. This can include its participation in bonding, its role as a ligand in metal complexes, and its potential as a precursor for further chemical transformations. The selective synthesis of benzimidazole and quinoxaline derivatives from aromatic aldehyde and o-phenylenediamine illustrates the compound's versatility in forming C-N bonds under specific conditions, highlighting its utility in synthetic chemistry (Zhan et al., 2019).

Applications De Recherche Scientifique

Fluorescent Chemosensors

A novel fluorescent chemosensor based on a quinoline benzimidazole scaffold was synthesized for highly selective detection of Ag+ ions. This sensor exhibited a "turn-on" fluorescence effect in the presence of Ag+, demonstrating high sensitivity and selectivity, even amidst other metal ions. This selectivity meets the World Health Organization standards for drinking water, showcasing its potential for environmental monitoring applications (Chen et al., 2016).

Catalysis and Polymerization

Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized, characterized, and demonstrated to exhibit good to high activities in ethylene oligomerization. This research underscores the role of these complexes in catalyzing polymer production, providing insights into the development of more efficient catalytic systems for industrial applications (Wang et al., 2009).

Photocatalytic and Magnetic Properties

Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand were synthesized and analyzed for their electrochemical, photocatalytic, and magnetic properties. These complexes demonstrated significant electrocatalytic activities and photocatalytic properties, suggesting their potential in environmental remediation and renewable energy applications (Li et al., 2020).

Medical Imaging

The potential of N-[11C]methylated quinoline-2-carboxamides as radioligands for visualizing peripheral benzodiazepine receptors was explored, indicating their promise in non-invasive assessment of peripheral benzodiazepine type receptors with positron emission tomography. This research highlights the compound's applicability in medical diagnostics, particularly in neurology and oncology (Matarrese et al., 2001).

Electrochemical Behavior

Research on alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) provided insights into their electrochemical behavior, showing distinct reversible voltammograms and their reduced effectiveness in CO2 reduction. This study contributes to the understanding of these complexes in electrocatalysis and potential applications in carbon capture technologies (Hanson & Warren, 2018).

Propriétés

IUPAC Name |

N-[(1-benzylimidazol-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O/c1-26(15-20-24-12-13-27(20)14-16-6-3-2-4-7-16)22(28)19-11-10-17-8-5-9-18(23)21(17)25-19/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBYNVUYSDQZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

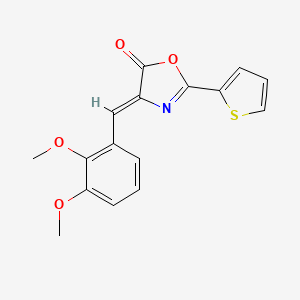

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

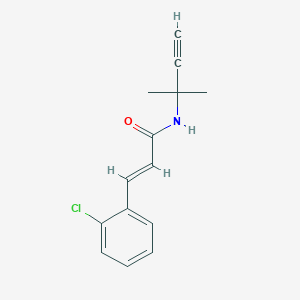

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

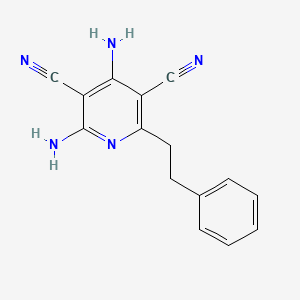

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)